BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Bromo-1-indanol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-1-indanol

Cat. No.: B184377

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1-indanol, a key intermediate in various synthetic applications. The following sections
detalil its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a
valuable resource for compound identification, characterization, and quality control in research
and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 2-Bromo-1-indanol is significantly aided by *H and *3C NMR
spectroscopy. The data presented here was obtained in Deuterated Dimethyl Sulfoxide
(DMSO-ds), a common solvent for NMR analysis.

'H NMR Spectral Data

The 'H NMR spectrum of 2-Bromo-1-indanol reveals distinct signals corresponding to the
different protons in the molecule. The chemical shifts (8) are reported in parts per million (ppm)
relative to a standard reference.
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] Chemical Shift o Coupling Constant

Proton Assignment Multiplicity .
(ppm) (J) in Hz

Aromatic Protons 7.23-7.35 m
CH-OH 5.10 d J=6.6 Hz
CH-Br 4.33 ddd J=7.1,6.8,-16.4 Hz
OH 5.99 d J=6.6 Hz
CH:2 3.10, 3.56 m

Table 1: *H NMR chemical shifts and coupling constants for 2-Bromo-1-indanol in DMSO-de.

[1]

3C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of 2-Bromo-1-indanol.
The chemical shifts for each carbon atom are summarized below.

Carbon Assignment Chemical Shift (ppm)
Aromatic C-H 1245, 125.3, 127.1, 128.2
Aromatic Quaternary C 140.8, 143.1

CH-OH 78.1

CH-Br 55.9

CH: 38.7

Table 2: 13C NMR chemical shifts for 2-Bromo-1-indanol in DMSO-ds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-Bromo-1-indanol was obtained using the Potassium Bromide
(KBr) wafer technique.[2]
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~3050 Medium Aromatic C-H stretch
~2900 Medium Aliphatic C-H stretch

) Aromatic C=C skeletal

~1600, ~1480 Medium-Strong o

vibrations

C-O stretch (secondary
~1050 Strong

alcohol)

C-H out-of-plane bend
~750 Strong ]

(aromatic)
~650 Medium C-Br stretch

Table 3: Characteristic IR absorption peaks for 2-Bromo-1-indanol.

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra
presented in this guide.

NMR Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 2-Bromo-1-indanol is accurately weighed and dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

e The solution is transferred to a clean, dry 5 mm NMR tube.
e The tube is capped and gently agitated to ensure a homogeneous solution.
Data Acquisition:

e 1H and 3C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300.[2]
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e The spectra are typically acquired at room temperature.

e The chemical shifts are referenced to the residual solvent peak of DMSO-ds.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

Approximately 1-2 mg of finely ground 2-Bromo-1-indanol is mixed with about 100-200 mg
of dry, spectroscopic grade Potassium Bromide (KBr).

o The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.
o A portion of the powdered mixture is placed into a pellet-forming die.

e The die is placed in a hydraulic press and pressure is applied to form a thin, transparent
pellet.

Data Acquisition:
e The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
e Abackground spectrum of a pure KBr pellet is recorded.

o The sample spectrum is then recorded and the background is automatically subtracted.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for 2-Bromo-1-indanol can
be visualized as a logical workflow.
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Spectroscopic Analysis Workflow for 2-Bromo-1-indanol

1H NMR Spectrum

Data Analysis & Interpretation

Table 1:
1IH NMR Data

Sample Preparation

2-Bromo-1-indanol

'

Dissolve in DMSO-d6

'

Grind with KBr

Data Acquisition

NMR Spectrometer
(e.g., Bruker AC-300)

13C NMR Spectrum

Table 2:
13C NMR Data

Structural Confirmation

FT-IR Spectrometer

(KBr Pellet)

IR Spectrum

Table 3:
IR Data

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Bromo-1-indanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184377#spectroscopic-data-of-2-bromo-1-indanol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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